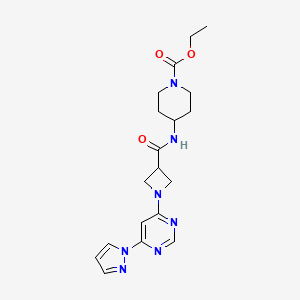

ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that likely contains a pyrazole and a pyrimidine ring, both of which are common structures in medicinal chemistry . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1H-pyrazolo[3,4-b]pyridines, due to their structural similarity to purine bases, are extensively explored in drug discovery . They are often used as scaffolds for developing new pharmaceuticals that can interact with various biological targets. The compound could potentially be used to design inhibitors for enzymes or receptors involved in disease pathways.

Agrochemistry

Compounds with the pyrazole moiety have been utilized in the development of agrochemicals . They serve as active ingredients in pesticides and herbicides, providing protection against a wide range of pests and weeds. This compound could be synthesized into new formulations to enhance crop yield and resistance.

Coordination Chemistry

Pyrazole derivatives are known to act as ligands in coordination chemistry, forming complexes with metals . These complexes can be used in catalysis, material science, and as sensors. The ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate could be investigated for its ability to form novel metal complexes with unique properties.

Organometallic Chemistry

In organometallic chemistry, pyrazole-based compounds can be used to synthesize organometallic complexes with potential applications in catalysis and organic synthesis . The compound could be a precursor for creating new organometallic catalysts that facilitate various chemical reactions.

Antioxidant and Anti-inflammatory Applications

Research has shown that pyrazole derivatives exhibit antioxidant and anti-inflammatory properties . This compound could be studied for its potential to scavenge free radicals and reduce inflammation, which is beneficial in treating oxidative stress-related diseases.

Antiviral and Antimicrobial Activity

Pyrazole compounds have been reported to possess antiviral and antimicrobial activities . The compound could be part of a study to develop new antiviral agents, particularly against HIV, as well as broad-spectrum antibiotics to combat resistant bacterial strains.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrimidine derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cell signaling, inflammation, and disease progression .

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in cell signaling, inflammation, and disease progression . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions and responses .

Pharmacokinetics

Based on its structural features, it can be inferred that it might have good solubility and permeability, which are crucial for bioavailability

Result of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might have a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s interaction with its targets and its overall biological activity

properties

IUPAC Name |

ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O3/c1-2-29-19(28)24-8-4-15(5-9-24)23-18(27)14-11-25(12-14)16-10-17(21-13-20-16)26-7-3-6-22-26/h3,6-7,10,13-15H,2,4-5,8-9,11-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKUVFRVWFOXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2928370.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone](/img/structure/B2928380.png)

![N-(4-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2928382.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928383.png)

![N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2928388.png)